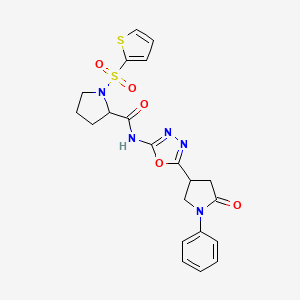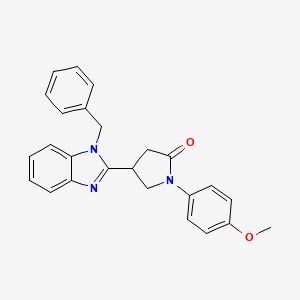![molecular formula C18H17N3O5 B2876006 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 454244-59-8](/img/structure/B2876006.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is a complex organic molecule
作用机制
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . Specifically, it exhibits a mixed-type inhibition mode against BuChE Furthermore, it has been found that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter, which can have various downstream effects depending on the specific context within the nervous system.
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels . This can have various effects at the molecular and cellular levels, potentially altering signal transmission in the nervous system. The exact effects would depend on the specific context within the nervous system.
生化分析
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate has been identified as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It has exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This compound inhibits BuChE via a mixed-type inhibition mode .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can interact with the peripheral anionic site (PAS) of BuChE in addition to the catalytic anionic site (CAS) .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multi-step process:
Formation of the triazine ring: : Starting from a suitable precursor, the triazine ring can be formed through cyclization reactions. Conditions often include the use of a base like sodium hydroxide or potassium carbonate.
Introduction of the oxo group: : The oxo group is generally introduced through oxidation reactions using reagents like hydrogen peroxide or chromic acid.
Esterification to form the 2-(3,4-dimethoxyphenyl)acetate: : This step involves reacting 2-(3,4-dimethoxyphenyl)acetic acid with a suitable alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods:
Industrially, the synthesis may involve more efficient catalytic processes and continuous flow techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to introduce additional oxo groups or to form other oxidized derivatives.
Reduction: : The nitro groups in the triazine ring can be reduced to amino groups using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, chromic acid.
Reduction: : Lithium aluminum hydride.
Substitution: : Bromine, chlorination reagents.
Major Products Formed:
Depending on the reaction, major products can include various oxidized or substituted derivatives of the original compound.
科学研究应用
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate has diverse applications:
Chemistry: : Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biological assays.
Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
(4-oxoquinazolin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate: : Similar structure but with a quinazoline ring instead of a triazine ring.
(4-oxobenzo[d][1,2,3]triazol-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate: : Similar structure but with a triazole ring instead of a triazine ring.
Uniqueness:
What sets (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate apart is its unique combination of a triazine ring and the ester functionality, providing a distinct set of chemical properties and reactivity patterns that make it particularly valuable in research and industrial applications.
So, what do you think about the intricate chemistry behind this compound? Pretty fascinating, right?
属性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-24-15-8-7-12(9-16(15)25-2)10-17(22)26-11-21-18(23)13-5-3-4-6-14(13)19-20-21/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDDJAFJMJJFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


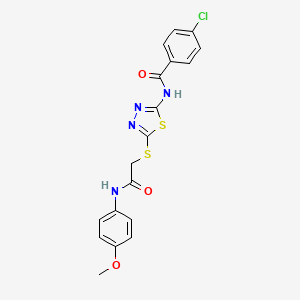
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate](/img/structure/B2875930.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)
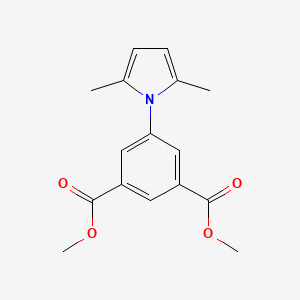
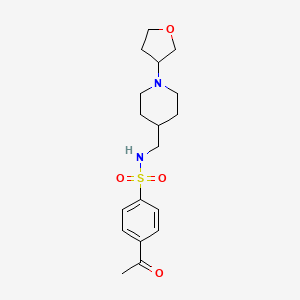
![N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2875941.png)
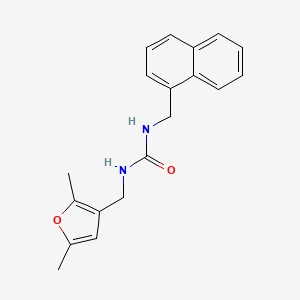
![1-Benzyl-6-fluoro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2875943.png)
![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)
